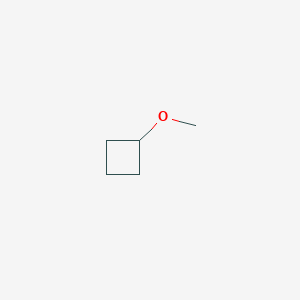
methoxycyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methoxycyclobutane is an organic compound with the molecular formula C₅H₁₀O It is a derivative of cyclobutane, where one of the hydrogen atoms is replaced by a methoxy group (-OCH₃) This compound is also known as this compound Cyclobutane itself is a four-membered ring structure that exhibits significant ring strain due to its angular strain and torsional strain
Synthetic Routes and Reaction Conditions:
[2+2] Cycloaddition: One of the primary methods for synthesizing cyclobutane derivatives, including this compound, is the [2+2] cycloaddition reaction.
Dehalogenation of 1,4-Dihalobutanes: Another method involves the dehalogenation of 1,4-dihalobutanes using reducing metals such as zinc or sodium.
Industrial Production Methods:
- Industrial production methods for cyclobutane derivatives often involve large-scale [2+2] cycloaddition reactions using specialized reactors and controlled conditions to ensure high yields and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the methoxy group to a methyl group, resulting in cyclobutane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Nucleophiles: Common nucleophiles for substitution reactions include halides (Cl⁻, Br⁻) and alkoxides (RO⁻).
Major Products:
- Oxidation of this compound can yield cyclobutanone or cyclobutanol.
- Reduction can yield cyclobutane.
- Substitution can yield various cyclobutane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Building Block in Organic Chemistry
Methoxycyclobutane serves as a versatile building block in organic synthesis. It is particularly useful in the synthesis of more complex cyclobutane derivatives and natural products. The methoxy group enhances its reactivity, allowing it to participate in various chemical transformations, including:
- Oxidation : Produces cyclobutanone or cyclobutanol.
- Reduction : Yields cyclobutane.
- Substitution Reactions : Generates diverse cyclobutane derivatives depending on the nucleophile used.
Biological Applications
Potential Biological Activities
Research indicates that derivatives of this compound may exhibit significant biological activities, including antibacterial and antiviral properties. These derivatives are being studied for their potential therapeutic applications, making them of interest in pharmaceutical research.
Medicinal Chemistry
Drug Development
this compound and its derivatives are explored for their potential use in pharmaceuticals. Notably, some studies focus on their mechanisms of action related to enzyme interactions:
- CYP2D6 Inhibition : this compound has been shown to inhibit CYP2D6, an enzyme critical for the metabolism of many antidepressants and antipsychotics. This inhibition can lead to increased plasma levels of these drugs, necessitating careful dosage adjustments.
- CYP3A4 Activation : Research indicates that it may act as an activator of CYP3A4, which metabolizes approximately half of all pharmaceuticals, suggesting implications for drug clearance rates.
Industrial Uses
Specialty Chemicals Production
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating polymers and resins with specific characteristics.
Case Study 1: CYP2D6 Interaction
A study demonstrated that this compound significantly inhibits CYP2D6, impacting the metabolism of various medications. This finding underscores the importance of considering drug interactions when using this compound in therapeutic contexts.
Case Study 2: CYP3A4 Activation
Another investigation revealed that this compound acts as an activator for CYP3A4. This activation can enhance the clearance of certain drugs from the body, indicating its potential role in pharmacokinetics and drug formulation strategies.
Mecanismo De Acción
The mechanism of action of methoxycyclobutane and its derivatives depends on the specific chemical reactions they undergo. In general, the methoxy group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways involved in these reactions can vary depending on the specific derivative and the conditions used.
Comparación Con Compuestos Similares
Cyclopropane: A three-membered ring compound with significant ring strain and high reactivity.
Cyclopentane: A five-membered ring compound with less ring strain compared to cyclobutane.
Cyclohexane: A six-membered ring compound with minimal ring strain and high stability.
Uniqueness of Methoxycyclobutane:
- This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and properties. The methoxy group can participate in various chemical reactions, making this compound a versatile building block in organic synthesis .
Propiedades
Número CAS |
18593-33-4 |
|---|---|
Fórmula molecular |
C5H10O |
Peso molecular |
86.13 g/mol |
Nombre IUPAC |
methoxycyclobutane |
InChI |
InChI=1S/C5H10O/c1-6-5-3-2-4-5/h5H,2-4H2,1H3 |
Clave InChI |
GDTFIRYHAYIXIP-UHFFFAOYSA-N |
SMILES |
COC1CCC1 |
SMILES canónico |
COC1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















